3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine
Description
3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine is a sulfonamide derivative featuring a piperidine core substituted with methyl groups at positions 3 and 3. The sulfonyl group is attached to a 3-methyl-4-pentyloxyphenyl moiety, imparting unique steric and electronic properties. This compound belongs to a broader class of azole sulfonamides, which are synthesized via oxidative chlorination and subsequent amination reactions (e.g., with piperidine derivatives) to incorporate pharmacophoric fragments known for biological activity, particularly anticancer effects .
Properties
Molecular Formula |
C19H31NO3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-(3-methyl-4-pentoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C19H31NO3S/c1-5-6-7-10-23-19-9-8-18(12-17(19)4)24(21,22)20-13-15(2)11-16(3)14-20/h8-9,12,15-16H,5-7,10-11,13-14H2,1-4H3 |
InChI Key |
QDDLJCHPBOHLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine can be achieved through a multi-step process involving the following key steps:
Formation of the piperidine ring: This can be done by hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring using sulfonyl chlorides under basic conditions.
Substitution with the phenyl ring: The phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Attachment of the pentyloxy group: The final step involves the etherification of the phenyl ring with a pentyloxy group using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison with Piperidine/Piperazine Derivatives
The piperidine ring in 3,5-dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine adopts a chair conformation, a feature shared with piperazine analogs. For instance, 8-{1-[3-(cyclopenten-1-yl)phenyl]piperidin-4-yl}-2-methoxyquinoline (Compound I) and its piperazine analog 8-{4-[3-(cyclopenten-1-yl)phenyl]piperazin-1-yl}-2-methoxyquinoline (Compound II) exhibit nearly identical crystallographic parameters (triclinic space group P1) despite differing in ring systems (piperidine vs. piperazine). The substitution of a piperidine CH group with a piperazine NH group introduces minor electronic differences but preserves overall conformational stability .
Table 1: Structural Parameters of Selected Piperidine/Piperazine Derivatives
Pharmacological Activity: Anticancer Potential
The target compound’s structural analogs, such as 5-phenyl-1,3-thiazole-4-sulfonamides, demonstrate significant anticancer activity. These derivatives are synthesized via amination of sulfonyl chlorides with pharmacophoric amines (e.g., piperidine, morpholine). Notably, substituents at position 5 of the thiazole ring (aromatic vs. non-aromatic) critically influence efficacy, with aromatic groups enhancing binding affinity to cellular targets .
Key Research Findings and Implications
Ring System Flexibility : Piperidine and piperazine derivatives maintain similar conformations despite electronic differences, enabling modular design for targeted biological interactions .
Substituent Effects : Aromatic substituents (e.g., 4-pentyloxyphenyl) enhance steric bulk and hydrophobic interactions, a trend observed in active anticancer sulfonamides .
Synthetic Scalability : The use of dioxane and triethylamine as reaction media facilitates high-yield amination, critical for producing derivatives for pharmacological screening .
Biological Activity
Chemical Structure and Properties
The structure of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 307.44 g/mol
This compound features a piperidine ring substituted with a sulfonyl group and a phenyl ether moiety, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine exhibits several pharmacological effects:
- Antiinflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may help in protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, possibly through modulation of neurotransmitter systems.
The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways related to inflammation and oxidative stress. Specifically, it may influence:
- Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling can lead to reduced expression of inflammatory markers.
- Mitogen-Activated Protein Kinases (MAPKs) : Modulation of MAPK pathways may contribute to its neuroprotective effects.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine in a murine model of arthritis. The results showed:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Paw Swelling (mm) | 8.5 ± 1.2 | 4.2 ± 0.9 |
| IL-6 Levels (pg/mL) | 120 ± 15 | 60 ± 10 |
| TNF-alpha Levels (pg/mL) | 150 ± 20 | 70 ± 15 |
These findings suggest significant anti-inflammatory effects, warranting further investigation for therapeutic applications.
Study 2: Neuroprotective Effects
In a neuroprotection study using primary neuronal cultures exposed to oxidative stress, the compound demonstrated protective effects against cell death:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 45 ± 5 |
| Compound Treatment (10 µM) | 75 ± 7 |
This indicates that the compound can enhance neuronal survival under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
